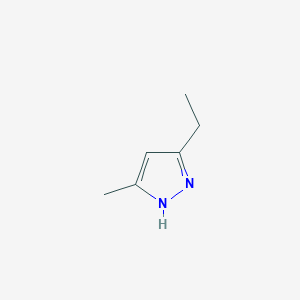

3-Ethyl-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYASTYREUECCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Ethyl-5-methyl-1H-pyrazole CAS 91783-88-9 properties

An In-Depth Technical Guide to the 3-Ethyl-5-methyl-1H-pyrazole Scaffold (CAS 91783-88-9)

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-rich heterocycles serve as the foundational architecture for a vast array of therapeutics. Among these, 3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) has emerged as a highly versatile and structurally dynamic building block. Characterized by its unique annular tautomerism and highly tunable electronic properties, this specific pyrazole derivative is increasingly utilized in the synthesis of advanced agrochemicals, transition metal ligands, and novel pharmaceutical agents—most notably, non-covalent inhibitors targeting neuro-inflammatory pathways[1].

This whitepaper provides an authoritative analysis of the physicochemical properties, structural dynamics, and synthetic methodologies associated with 3-ethyl-5-methyl-1H-pyrazole, offering actionable, field-proven protocols for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physicochemical properties of a chemical scaffold is critical for predicting its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Quantitative Physicochemical Properties of 3-Ethyl-5-methyl-1H-pyrazole [2]

| Property | Value | Pharmacokinetic Implication |

| CAS Registry Number | 91783-88-9 | N/A |

| Molecular Formula | C6H10N2 | N/A |

| Molecular Weight | 110.16 g/mol | Highly favorable for fragment-based drug design (FBDD). |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | Excellent predictor for high blood-brain barrier (BBB) permeability. |

| XLogP3 (Lipophilicity) | 1.4 | Optimal balance of aqueous solubility and lipid membrane partitioning. |

| Hydrogen Bond Donors | 1 | Facilitates target binding via the N-H motif. |

| Hydrogen Bond Acceptors | 1 | Engages in dipole interactions via the sp2 hybridized nitrogen. |

Annular Tautomerism: A critical structural feature of 3-ethyl-5-methyl-1H-pyrazole is its annular tautomerism. Because the N1 position is unsubstituted, the proton rapidly exchanges between the two adjacent nitrogen atoms in solution. Consequently, the 3-ethyl-5-methyl and 5-ethyl-3-methyl forms exist in a dynamic equilibrium. For synthetic applications, this means that electrophilic substitution at the N1 position will typically yield a mixture of two regioisomers, requiring careful chromatographic separation or the use of sterically directing protecting groups[3].

Core Directive: The Pyrazole Scaffold in Target-Directed Drug Discovery

Recent advancements in anti-inflammatory drug discovery have highlighted the utility of the 3-ethyl-5-methyl-1H-pyrazole scaffold in modulating the endocannabinoid system. Specifically, it has been identified as a critical moiety in the development of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA) [4].

The Mechanistic Rationale

NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator. PEA exerts potent anti-inflammatory and analgesic effects by agonizing the peroxisome proliferator-activated receptor-alpha (PPAR-α). During inflammatory states, NAAA is upregulated, leading to the rapid depletion of PEA and the exacerbation of inflammation.

By inhibiting NAAA, intracellular PEA levels are preserved, thereby prolonging its anti-inflammatory efficacy without triggering the systemic side effects typically associated with exogenous PPAR-α agonists[4].

Structure-Activity Relationship (SAR) Insights

In SAR studies, the 3-ethyl-5-methyl-1H-pyrazole core provides the exact lipophilic bulk required to occupy the hydrophobic pocket of the NAAA active site. Replacing these specific alkyl groups with larger moieties (e.g., a 3,5-diethyl substitution) results in a nearly 2-fold drop in inhibitory activity due to steric clashes within the enzyme's binding cleft[5].

Caption: Mechanism of NAAA inhibition by pyrazole derivatives preserving PEA levels.

Synthetic Methodologies & Experimental Protocols

The synthesis of 3-ethyl-5-methyl-1H-pyrazole and its subsequent functionalization requires precise control over reaction thermodynamics and electrophilic intermediates. The following protocols are designed as self-validating systems to ensure high yield and purity.

Protocol 1: Synthesis of 3-Ethyl-5-methyl-1H-pyrazole via Knorr Condensation

The Knorr pyrazole synthesis is the industry standard for constructing this heterocycle, utilizing the condensation of a 1,3-dicarbonyl compound with hydrazine[6].

Caption: Synthetic workflow of 3-ethyl-5-methyl-1H-pyrazole via Knorr condensation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2,4-hexanedione in 20 mL of absolute ethanol.

-

Catalysis: Add 0.1 equivalents (1.0 mmol) of glacial acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, significantly increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine, which minimizes side reactions.

-

Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Dropwise, add 1.1 equivalents (11.0 mmol) of hydrazine hydrate (64% in water) over 15 minutes. Causality: The formation of the hydrazone intermediate is highly exothermic. Strict temperature control prevents the volatilization of hydrazine and suppresses the formation of open-chain azine byproducts[7].

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12 hours. The thermal energy drives the intramolecular dehydration and cyclization.

-

Work-up: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between distilled water (50 mL) and ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation & QC:

-

TLC: Run on silica gel (Hexane/EtOAc 1:1). The product should appear as a single UV-active spot (Rf ~0.4).

-

LC-MS: Confirm the presence of the desired mass with a dominant peak at m/z 111.1[M+H]⁺.

-

Protocol 2: Electrophilic Functionalization (Chlorosulfonation)

To utilize the pyrazole in drug discovery (e.g., synthesizing NAAA inhibitors), it must often be functionalized at the C4 position. The C4 carbon is the most electron-rich site on the pyrazole ring, further activated by the electron-donating ethyl and methyl groups, making it highly susceptible to electrophilic aromatic substitution[4].

Step-by-Step Methodology:

-

Reaction Setup: Cool a reaction vessel containing 5.0 equivalents of chlorosulfonic acid (ClSO₃H) to 0 °C under an inert argon atmosphere.

-

Addition: Slowly add 1.0 equivalent of 3-ethyl-5-methyl-1H-pyrazole portion-wise. Causality: Chlorosulfonic acid acts as both the solvent and the electrophile. The reaction must be kept strictly anhydrous; any introduction of water will violently hydrolyze the reagent and degrade the highly reactive sulfonyl chloride product into a biologically inactive sulfonic acid.

-

Heating: Gradually heat the mixture to 100 °C for 3 hours to ensure complete conversion.

-

Quenching: Cool the mixture to room temperature and add it dropwise over vigorously stirred crushed ice. Causality: This highly exothermic quench precipitates the product, 3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, as a white solid while safely neutralizing excess acid.

-

Self-Validation & QC:

-

Derivatization for Analysis: Because sulfonyl chlorides are prone to hydrolysis on standard LC-MS columns, validate the intermediate by reacting a 1 mg aliquot with excess piperidine in DCM. Analyze the resulting stable sulfonamide via LC-MS to confirm successful C4 functionalization.

-

Conclusion & Future Perspectives

3-Ethyl-5-methyl-1H-pyrazole (CAS 91783-88-9) is far more than a simple heterocyclic building block; it is a precisely tuned scaffold that offers optimal lipophilicity, low molecular weight, and targeted spatial geometry. As demonstrated by its integration into novel NAAA inhibitors, mastering the synthetic handling and functionalization of this compound allows drug development professionals to unlock new therapeutic avenues, particularly in the realm of neuro-inflammation and pain management.

References

-

PubChem. "3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432" National Center for Biotechnology Information.[Link]

-

ACS Publications. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration" Journal of Medicinal Chemistry.[Link]

Sources

- 1. 3-Ethyl-5-methyl-1H-pyrazole|C6H10N2|110.16 g/mol [benchchem.com]

- 2. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Hexanedione | 3002-24-2 | Benchchem [benchchem.com]

- 7. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 | Benchchem [benchchem.com]

Structural and Synthetic Paradigms in Pyrazole Pharmacophores: A Comparative Analysis of 3-Ethyl-5-methylpyrazole and 3,5-Dimethylpyrazole

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrazoles are privileged nitrogen-rich heterocycles that serve as the structural backbone for numerous FDA-approved therapeutics, ranging from COX-2 inhibitors to advanced kinase inhibitors[1]. The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties, receptor binding affinity, and coordination chemistry. This technical guide provides an in-depth comparative analysis of two closely related derivatives: 3,5-dimethylpyrazole (DMP) and 3-ethyl-5-methylpyrazole (EMP) . By examining the substitution of a single methyl group with an ethyl group, we elucidate the profound impacts on annular tautomerism, synthetic regioselectivity, and lipophilicity.

Core Structural Dynamics: Annular Tautomerism and Steric Causality

A defining feature of 1H-pyrazoles is annular tautomerism—the rapid intermolecular proton exchange between the two adjacent nitrogen atoms (N1 and N2)[2].

-

Symmetry in DMP: Because DMP possesses identical methyl groups at the C3 and C5 positions, the tautomeric shift produces an identical molecule[3]. 3,5-dimethyl-1H-pyrazole and 5,3-dimethyl-1H-pyrazole are indistinguishable. This symmetry simplifies NMR characterization and results in highly symmetric metal-ligand complexes (e.g., scorpionate ligands used in coordination chemistry)[3].

-

Asymmetry in EMP: The introduction of an ethyl group at the 3-position breaks this symmetry[4]. The tautomeric equilibrium between 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole is dynamic and heavily influenced by the solvent environment[5]. The ethyl group introduces a larger van der Waals volume, which sterically hinders one side of the pyrazole ring. In rational drug design, this asymmetry is intentionally leveraged to force the pharmacophore into a specific orientation within a hydrophobic binding pocket (such as the Val523 pocket in COX-2).

Fig 1: Annular tautomerism comparison between symmetric DMP and asymmetric EMP.

Physicochemical Profiling

The addition of a single methylene unit (-CH2-) transitioning from DMP to EMP significantly alters the macroscopic properties of the compound. The increased lipophilicity of EMP enhances membrane permeability, a critical parameter in ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. Furthermore, the asymmetry of EMP disrupts the highly ordered crystal lattice seen in DMP, typically resulting in a lower melting point[6],[4].

| Property | 3,5-Dimethylpyrazole (DMP) | 3-Ethyl-5-methylpyrazole (EMP) |

| IUPAC Name | 3,5-dimethyl-1H-pyrazole | 3-ethyl-5-methyl-1H-pyrazole |

| CAS Number | 67-51-6[3] | 91783-88-9[4] |

| PubChem CID | 6210[6] | 12218432[4] |

| Molecular Formula | C5H8N2[6] | C6H10N2[4] |

| Molecular Weight | 96.13 g/mol [6] | 110.16 g/mol [7] |

| Melting Point | 107.5 °C[3] | Low-melting solid / Liquid |

| Precursor (1,3-Diketone) | Acetylacetone (2,4-pentanedione)[8] | 2,4-Hexanedione[9] |

Synthetic Methodologies: The Knorr Condensation

Both DMP and EMP are synthesized via the , a highly efficient condensation reaction between a 1,3-dicarbonyl compound and hydrazine[9]. The reaction proceeds via a nucleophilic attack to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration[9].

Fig 2: Knorr pyrazole synthesis workflow detailing the condensation and cyclization steps.

Experimental Protocol 1: Synthesis of 3,5-Dimethylpyrazole (DMP)

Causality & Self-Validation: The reaction between acetylacetone and hydrazine is highly exothermic and can be violent[8]. We utilize an ice bath to maintain the temperature at exactly 15°C[8]. This kinetic control prevents the formation of unwanted azine byproducts. The protocol is a self-validating system: the initial formation of a precipitate indicates successful hydrazone formation, while the subsequent dissolution of inorganic salts upon the addition of water confirms the isolation of the organic phase[8].

-

Preparation: Dissolve 0.50 moles of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide within a 1-L round-bottomed flask ()[8]. Causality: NaOH neutralizes the sulfate salt, liberating the free hydrazine base required for nucleophilic attack[10].

-

Condensation: Cool the flask in an ice bath to 15°C[8]. Add 50 g (0.50 moles) of acetylacetone dropwise over 30 minutes, maintaining vigorous stirring[8].

-

Cyclization: Stir the mixture for an additional 1 hour at 15°C to ensure complete intramolecular cyclization[8].

-

Phase Separation: Add 200 mL of distilled water to dissolve the precipitated sodium sulfate[8]. Transfer to a separatory funnel and extract with 125 mL of diethyl ether, followed by four 40-mL ether washes[8]. Causality: Ether selectively partitions the lipophilic DMP away from the aqueous phase[10].

-

Purification: Wash the combined ether extracts with saturated sodium chloride (brine) to osmotically remove residual water, then dry over anhydrous potassium carbonate[8].

-

Validation: Distill off the ether under reduced pressure. The resulting crystalline solid should yield a melting point of 107–108°C, validating the high purity of the DMP[8].

Experimental Protocol 2: Synthesis of 3-Ethyl-5-methylpyrazole (EMP)

The synthesis of EMP follows the same mechanistic pathway but utilizes 2,4-hexanedione (propionylacetone) as the asymmetric diketone precursor[9].

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of hydrazine hydrate (1.1 equivalents) in ethanol[9]. Causality: Hydrazine hydrate is used here to avoid the inorganic salt byproducts associated with hydrazine sulfate, streamlining the purification of the low-melting EMP product[11].

-

Condensation: Cool the solution to 0–5°C. Slowly add 2,4-hexanedione (1.0 equivalent) dropwise to control the exothermic hydrazone formation[9].

-

Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux at 80°C for 2 hours[12]. Causality: Refluxing provides the thermodynamic energy required to drive the dehydration and aromatization of the sterically bulkier ethyl-substituted intermediate.

-

Isolation: Remove the ethanol solvent via rotary evaporation. Extract the residue with ethyl acetate and wash with water.

-

Validation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting product is validated via Thin Layer Chromatography (TLC) and NMR to confirm the presence of the distinct tautomeric mixture inherent to EMP.

References

-

Organic Syntheses, Inc. "3,5-Dimethylpyrazole - Organic Syntheses Procedure". Organic Syntheses. URL: [Link]

-

National Center for Biotechnology Information . "3,5-Dimethylpyrazole | C5H8N2 | CID 6210". PubChem. URL:[Link]

-

National Center for Biotechnology Information . "3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432". PubChem. URL:[Link]

-

Wikipedia . "3,5-Dimethylpyrazole". Wikimedia Foundation. URL:[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 4. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nomenclature of heterocyclic compounds | PDF [slideshare.net]

- 6. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Ethyl-5-methyl-1H-pyrazole|C6H10N2|110.16 g/mol [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-Hexanedione | 3002-24-2 | Benchchem [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Topic: The Annular Tautomerism of 3(5)-Ethyl-5(3)-methylpyrazole: A Deep Dive into Equilibrium Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, a fundamental principle of constitutional isomerism, presents a significant challenge and opportunity in medicinal chemistry and materials science.[1] For N-unsubstituted pyrazoles, the dynamic equilibrium between annular prototropic tautomers dictates a molecule's physicochemical properties, hydrogen bonding capabilities, and ultimately, its biological activity and material function.[1][2] This guide provides an in-depth exploration of the tautomeric equilibrium of 3(5)-Ethyl-5(3)-methylpyrazole, a representative asymmetrically substituted pyrazole. We will dissect the intricate factors governing the equilibrium, provide field-proven experimental and computational protocols for its characterization, and present a framework for quantitative analysis. This document is intended to serve as a foundational resource for scientists dedicated to the rational design and application of pyrazole-based compounds.

The Core Concept: Annular Prototropic Tautomerism

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can undergo a 1,2-proton shift when unsubstituted at the N1 position.[1] This rapid, reversible migration of a proton between the two ring nitrogens results in two distinct tautomeric forms. For the asymmetrically substituted 3(5)-Ethyl-5(3)-methylpyrazole, this equilibrium exists between 3-Ethyl-5-methyl-1H-pyrazole (Tautomer A) and 5-Ethyl-3-methyl-1H-pyrazole (Tautomer B) .

The position of this equilibrium (Keq) is not static; it is a delicate balance influenced by a confluence of intrinsic electronic effects and extrinsic environmental factors.[3][4] Understanding and controlling this equilibrium is paramount in drug development, as the two tautomers present different pharmacophores, leading to potentially distinct binding affinities, metabolic stabilities, and off-target effects.[1]

Caption: Key factors influencing the pyrazole tautomeric equilibrium.

-

Substituent Effects : The electronic nature of the C3 and C5 substituents is a primary determinant. Both methyl and ethyl groups are weak electron-donating groups (EDGs) through induction. In pyrazoles, EDGs tend to favor the tautomer where the substituent is at the C3 position. [1]Therefore, a slight preference for the 3-Ethyl-5-methyl tautomer (Tautomer A) might be anticipated based on the slightly stronger inductive effect of the ethyl group compared to the methyl group, although this effect is often minimal and can be easily overridden by other factors.

-

Solvent Effects : The solvent environment plays a critical, often dominant, role. [1] * Polar Protic Solvents (e.g., water, methanol) : These solvents can form hydrogen bonds with both the N-H donor and the sp² nitrogen acceptor of the pyrazole ring. They can selectively stabilize the more polar tautomer. [1] * Polar Aprotic Solvents (e.g., DMSO, acetonitrile) : These solvents primarily act as hydrogen bond acceptors. Their influence is often correlated with the dipole moments of the individual tautomers. [1][5] * Non-Polar Solvents (e.g., chloroform, toluene) : In these environments, solute-solute interactions become more significant. Pyrazoles can form hydrogen-bonded dimers or other self-associates, which can shift the equilibrium. [6][7]* Temperature : The tautomeric equilibrium is a thermodynamic process. Therefore, temperature changes can shift the equilibrium position based on the enthalpy (ΔH) and entropy (ΔS) differences between the two forms. [1][8]Variable temperature studies are crucial for elucidating these thermodynamic parameters.

Experimental & Computational Characterization Workflow

A robust characterization of tautomeric equilibrium requires a synergistic approach, combining high-resolution spectroscopic techniques with theoretical calculations. Each method provides a unique piece of the puzzle.

Caption: Integrated workflow for the comprehensive study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the most powerful and definitive technique for the quantitative analysis of pyrazole tautomerism in solution. [9]It allows for the direct observation and quantification of both tautomers, provided the proton exchange rate can be slowed relative to the NMR timescale. [10] Protocol 1: Variable Temperature (VT) ¹H NMR for Keq and Thermodynamic Analysis

-

Sample Preparation : Prepare a solution of 3(5)-Ethyl-5(3)-methylpyrazole (approx. 10-15 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈) in a high-quality NMR tube.

-

Rationale: The choice of solvent is critical as it directly influences the equilibrium. [1]Analyzing the sample in multiple solvents of varying polarity is recommended.

-

-

Initial Spectrum Acquisition (Room Temperature) : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Observation: At this temperature, the N-H proton exchange is often fast, leading to a single, averaged set of signals for the pyrazole ring and its substituents. This results in broad signals for the C3/C5 carbons and their attached groups. [4]3. Low-Temperature Analysis : Gradually lower the spectrometer temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K, down to the solvent's freezing point). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquisition.

-

Rationale: Cooling slows the rate of proton exchange. Below a certain temperature (the coalescence temperature), the exchange becomes slow on the NMR timescale, and distinct signals for Tautomer A and Tautomer B will resolve. [6][10]4. Signal Assignment and Integration : Identify the resolved signals corresponding to each tautomer. The methyl and ethyl signals are often the clearest reporters. Assign each set of signals to Tautomer A and Tautomer B. Carefully integrate a pair of non-overlapping signals (e.g., the methyl singlets) for each tautomer.

-

-

Equilibrium Constant (Keq) Calculation : At each low temperature, calculate Keq using the formula: Keq = [Tautomer B] / [Tautomer A] = Integral(Signal B) / Integral(Signal A)

-

Van't Hoff Analysis : Plot ln(Keq) versus 1/T (where T is in Kelvin). The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R (where R is the gas constant).

-

Rationale: This analysis yields the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the tautomerization, providing fundamental thermodynamic insight into the system.

-

UV-Vis Spectroscopy: A Complementary Approach

UV-Vis spectroscopy can provide qualitative and sometimes semi-quantitative information about the tautomeric equilibrium by observing shifts in the electronic absorption spectra in different solvents (solvatochromism). [5][11] Protocol 2: Solvatochromic Study by UV-Vis Spectroscopy

-

Stock Solution Preparation : Prepare a concentrated stock solution of the pyrazole in a volatile solvent like methanol or acetonitrile.

-

Sample Preparation : Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Rationale: Using a wide range of solvents maximizes the potential for observing significant solvatochromic shifts. [12]3. Spectral Acquisition : Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis : Analyze the changes in the maximum absorption wavelength (λmax) and molar absorptivity (ε). A significant shift in λmax upon changing solvent polarity is indicative of a shift in the tautomeric equilibrium towards the tautomer that is better stabilized by that solvent. [1]This data is often compared with spectra from "fixed" N-methylated derivatives to help assign which tautomer predominates. [1]

Computational Chemistry: Predictive Insight

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings. [1][13] Workflow 1: DFT-Based Stability Prediction

-

Structure Optimization : Build the 3D structures of both Tautomer A and Tautomer B. Perform full geometry optimizations for both tautomers using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [4][13]2. Frequency Calculations : Perform frequency calculations on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. [1]3. Solvent Modeling : To simulate solution-phase behavior, repeat the optimizations and frequency calculations incorporating a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent of interest. [1]4. Energy Analysis : Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable, predominant form. The energy difference (ΔΔG) can be used to calculate a theoretical Keq. [1]

Quantitative Data Presentation

Clear and concise data presentation is crucial for interpretation and comparison. The following tables illustrate how to summarize the results from the described experiments.

Table 1: Hypothetical Tautomeric Equilibrium Data for 3(5)-Ethyl-5(3)-methylpyrazole at 233 K via ¹H NMR

| Solvent | Dielectric Constant (ε) | Tautomer A (%) (3-Et-5-Me) | Tautomer B (%) (5-Et-3-Me) | Keq ([B]/[A]) | Predominant Tautomer |

| Toluene-d₈ | 2.4 | 55 | 45 | 0.82 | A (Slightly) |

| Chloroform-d | 4.8 | 52 | 48 | 0.92 | A (Slightly) |

| Acetonitrile-d₃ | 37.5 | 45 | 55 | 1.22 | B |

| DMSO-d₆ | 46.7 | 42 | 58 | 1.38 | B |

| Methanol-d₄ | 32.7 | 40 | 60 | 1.50 | B |

Table 2: Hypothetical Thermodynamic Parameters from Van't Hoff Analysis in DMSO-d₆

| Parameter | Value | Interpretation |

| ΔH° | -2.5 kJ/mol | The transition from Tautomer A to Tautomer B is exothermic. |

| ΔS° | -1.2 J/(mol·K) | The transition to Tautomer B results in a slight increase in order. |

| ΔG° (298 K) | -2.14 kJ/mol | Tautomer B is the thermodynamically more stable form at 298 K in DMSO. |

Conclusion for the Practicing Scientist

The tautomeric equilibrium of 3(5)-Ethyl-5(3)-methylpyrazole is a dynamic and sensitive phenomenon, profoundly influenced by its molecular environment. This guide has outlined a robust, multi-pronged strategy for its characterization, rooted in the synergistic application of NMR spectroscopy, UV-Vis analysis, and computational modeling. [1]For researchers in drug discovery and materials science, a quantitative understanding of this equilibrium is not an academic exercise but a prerequisite for rational design. By systematically applying the protocols herein, scientists can de-risk development programs, optimize molecular properties, and unlock the full potential of pyrazole-based scaffolds.

References

-

Bulgarevich, S. B., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Journal of the University of Chemical Technology and Metallurgy, 57(1), 105-114. [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Lopes, M. F., et al. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Claramunt, R. M., et al. (1993). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1681-1686. [Link]

-

Lopes, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

-

Alkorta, I., et al. (1992). Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state. Journal of Molecular Structure: THEOCHEM, 258, 269-284. [Link]

-

Faure, R., et al. (1985). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 23(1), 5-9. [Link]

-

Alkorta, I., et al. (1994). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (2), 247-251. [Link]

-

Karon, K., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2636. [Link]

-

Kassal, P., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2769. [Link]

-

Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. [Link]

-

Sanz, D., et al. (2008). A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles. New Journal of Chemistry, 32(10), 1791-1799. [Link]

-

Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. [Link]

-

Nygren, M. A., et al. (1997). Method for the measurement of site-specific tautomeric and zwitterionic microspecies equilibrium constants. Journal of the American Chemical Society, 119(15), 3599-3608. [Link]

-

Romano, F., et al. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

-

Slideshare. (2016, May 2). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

-

Cee, T., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 743-752. [Link]

- Google Patents. (2014).

-

Ghosh, A., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 86(7), 5334-5341. [Link]

-

Jacquemin, D., et al. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. The Journal of Physical Chemistry A, 116(39), 9789-9793. [Link]

-

Semantic Scholar. (2008). Study on Synthesis of 3-Methyl-5-pyrazolone. [Link]

-

Reddit. (2023, July 19). Tautomers of 3-methyl-5-pyrazolone. [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

-

Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2640. [Link]

-

Bule, S., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]

-

Wikipedia. Determination of equilibrium constants. [Link]

-

Lopes, M. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 22. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

3-Ethyl-5-methyl-1H-pyrazole molecular weight and formula

An In-Depth Technical Guide to 3-Ethyl-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-5-methyl-1H-pyrazole, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental molecular and physicochemical properties, detail a robust and reproducible synthetic protocol via the Knorr pyrazole synthesis, analyze its characteristic chemical reactivity, and explore its applications as a versatile building block for drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this pyrazole derivative in their work.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. First described by Ludwig Knorr in 1883, this aromatic scaffold is present in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties[1][2][3]. The unique electronic distribution within the pyrazole ring, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it a privileged scaffold in drug design. 3-Ethyl-5-methyl-1H-pyrazole is a simple yet valuable derivative, serving as a key intermediate for the synthesis of more complex molecules.

Molecular and Physicochemical Properties

The fundamental properties of 3-Ethyl-5-methyl-1H-pyrazole are summarized in the table below. These properties are crucial for its handling, reaction setup, and predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | [4] |

| Molecular Weight | 110.16 g/mol | [4][5] |

| IUPAC Name | 3-ethyl-5-methyl-1H-pyrazole | [4] |

| CAS Number | 91783-88-9 | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | (Predicted) |

| XLogP3 | 1.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis and Characterization

The Knorr Pyrazole Synthesis: A Reliable Synthetic Route

The most common and efficient method for preparing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis[6][7]. This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative, typically under acidic conditions[8][9]. For the synthesis of 3-Ethyl-5-methyl-1H-pyrazole, the logical precursors are 2,4-hexanedione and hydrazine hydrate.

The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring[9].

Caption: General workflow for the Knorr synthesis of 3-Ethyl-5-methyl-1H-pyrazole.

Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Materials:

-

2,4-Hexanedione (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.1 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-hexanedione (1.0 eq) dissolved in ethanol (approx. 3-4 mL per gram of diketone).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

While stirring, slowly add hydrazine hydrate (1.1 eq) dropwise to the solution. The reaction can be exothermic, so controlled addition is necessary[10].

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-Ethyl-5-methyl-1H-pyrazole by vacuum distillation or column chromatography on silica gel to obtain a pure sample.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound would be confirmed by standard spectroscopic methods. Below are the predicted key signals:

| ¹H NMR (CDCl₃, 400 MHz) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CH ₃-CH₂ | ~1.25 | triplet | 3H | Methyl of ethyl group |

| CH ₃-Py | ~2.28 | singlet | 3H | Methyl on pyrazole ring |

| CH₃-CH ₂ | ~2.65 | quartet | 2H | Methylene of ethyl group |

| Py-H | ~5.90 | singlet | 1H | C4-H on pyrazole ring |

| NH | ~9.0-11.0 | broad singlet | 1H | NH on pyrazole ring |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C H₃-CH₂ | ~13 | Methyl of ethyl group |

| C H₃-Py | ~11 | Methyl on pyrazole ring |

| CH₃-C H₂ | ~21 | Methylene of ethyl group |

| C 4 | ~105 | C4 of pyrazole ring |

| C 5 | ~140 | C5 of pyrazole ring |

| C 3 | ~148 | C3 of pyrazole ring |

Mass Spectrometry (EI): Expected molecular ion (M⁺) peak at m/z = 110.

Chemical Reactivity and Applications

The reactivity of 3-Ethyl-5-methyl-1H-pyrazole is governed by the electronic nature of the pyrazole ring.

Caption: Key reactive sites of the 3-Ethyl-5-methyl-1H-pyrazole scaffold.

-

N1-H Acidity: The proton on the N1 nitrogen is weakly acidic and can be removed by a suitable base (e.g., sodium hydride) to form a pyrazolate anion. This anion is a potent nucleophile, allowing for N-alkylation or N-arylation reactions[11].

-

N2 Basicity: The N2 nitrogen is basic, similar to pyridine, and can be protonated by acids or act as a nucleophile in alkylation reactions, leading to N-substituted pyrazolium salts[12].

-

C4 Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-dense and, therefore, the primary site for electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation[10][11]. The C3 and C5 positions are less reactive towards electrophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms[10].

Applications in Drug Development and Beyond

While 3-Ethyl-5-methyl-1H-pyrazole itself is not typically an active pharmaceutical ingredient (API), it serves as an invaluable synthetic building block . Its utility lies in providing a pre-functionalized pyrazole core that can be further elaborated into more complex target molecules.

-

Medicinal Chemistry: By modifying the N1 and C4 positions, chemists can generate large libraries of novel compounds for screening against various biological targets. The ethyl and methyl groups provide steric bulk and lipophilicity that can be fine-tuned to optimize drug-receptor interactions and improve pharmacokinetic properties. Many pyrazole-containing drugs have been developed for a wide range of diseases[13].

-

Agrochemicals: Substituted pyrazoles are prominent in the agrochemical industry, with well-known examples of insecticides and herbicides. The 3-Ethyl-5-methyl-1H-pyrazole scaffold can be used as a starting point for the synthesis of new crop protection agents[3].

-

Coordination Chemistry: The pyrazole moiety is an excellent ligand for coordinating with metal ions. Derivatives can be used to create novel catalysts or functional materials[1].

Safety and Handling

Substituted pyrazoles should be handled with care. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are required. All manipulations should be performed in a chemical fume hood. Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

3-Ethyl-5-methyl-1H-pyrazole is a fundamentally important heterocyclic compound with a straightforward and scalable synthesis. Its well-defined chemical reactivity allows for predictable functionalization at multiple sites, making it a highly versatile intermediate for researchers in drug discovery, agrochemistry, and materials science. Understanding the core principles of its synthesis, properties, and reactivity, as outlined in this guide, empowers scientists to effectively incorporate this valuable building block into their research and development programs.

References

-

Slideshare. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][6]

-

ResearchGate. (n.d.). Synthesis and reactivity of some pyrazole derivatives. Retrieved from [Link][1]

-

J&K Scientific LLC. (2021, February 23). Knorr Pyrazole Synthesis. Retrieved from [Link][8]

-

Khan, I., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(48), 30277-30298. Retrieved from [Link][12]

-

Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link][14]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][7]

-

PubChem. (n.d.). 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link][4]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][11]

-

Abdel-Wahab, B. F., et al. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]

-

Noreen, S., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Molecules, 23(11), 2936. Retrieved from [Link][13]

-

Singh, N., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 4(3), 174–185. Retrieved from [Link][2]

-

Kumar, V., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-13. Retrieved from [Link][3]

Sources

- 1. mkuniversity.ac.in [mkuniversity.ac.in]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. name-reaction.com [name-reaction.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 14. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

basicity and pKa of 3-ethyl-5-methylpyrazole

An In-depth Technical Guide to the Basicity and pKa of 3-Ethyl-5-Methylpyrazole

This guide provides a comprehensive analysis of the chemical principles governing the . It is intended for researchers, scientists, and professionals in drug development who utilize pyrazole scaffolds in their work. The document delves into the theoretical underpinnings of pyrazole chemistry, including tautomerism and the electronic effects of substituents, and outlines robust experimental protocols for pKa determination.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is of significant interest in medicinal and organic chemistry due to its wide range of biological activities and its utility as a synthetic building block.[1][2][3] The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4] This dual reactivity is attributed to its two distinct nitrogen atoms:

-

An acidic, "pyrrole-like" nitrogen (N1): This sp2-hybridized nitrogen bears a hydrogen atom, and its lone pair of electrons is involved in the ring's aromatic sextet. This nitrogen can be deprotonated, exhibiting acidic character.[1][4]

-

A basic, "pyridine-like" nitrogen (N2): This sp2-hybridized nitrogen has its lone pair of electrons in an sp2 orbital, perpendicular to the aromatic π-system. This lone pair is available to accept a proton, bestowing basic properties upon the molecule.[1][4]

The basicity of the pyrazole ring is a critical parameter influencing its physiological behavior, including receptor binding, membrane permeability, and metabolic stability. It is quantified by the pKa of its conjugate acid (the pyrazolium ion).

The Influence of Tautomerism in Asymmetric Pyrazoles

A key feature of N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions is annular prototropic tautomerism.[1][4] This is a rapid equilibrium involving the migration of a proton between the two ring nitrogen atoms. For 3-ethyl-5-methylpyrazole, this equilibrium exists between two tautomeric forms: 3-ethyl-5-methyl-1H-pyrazole and 5-ethyl-3-methyl-1H-pyrazole .

Caption: Annular tautomerism in 3-ethyl-5-methylpyrazole.

Theoretical Framework for Basicity and pKa

The basicity of a pyrazole is determined by the availability of the lone pair on the pyridine-like nitrogen atom for protonation. Factors that increase the electron density at this nitrogen will enhance its basicity. The strength of a base is inversely related to the acidity of its conjugate acid; therefore, a stronger base will have a higher pKa value for its conjugate acid.[6]

The Inductive Effect of Alkyl Substituents

Alkyl groups, such as methyl (-CH₃) and ethyl (-CH₂CH₃), are electron-donating groups (EDGs) that exert a positive inductive effect (+I).[7][8] They push electron density through the sigma bonds of the pyrazole ring. This increased electron density makes the pyridine-like nitrogen more nucleophilic and thus more basic.[4][6]

The ethyl group is generally considered to be a slightly stronger electron-donating group than the methyl group.[7][9] This is because the ethyl group has an additional methyl group that contributes to the overall inductive effect.[9][10] Consequently, it is predicted that 3-ethyl-5-methylpyrazole will be a slightly stronger base than its close analog, 3,5-dimethylpyrazole.

Protonation and pKa Prediction

Protonation occurs at the sp²-hybridized "pyridine-like" nitrogen, forming a resonance-stabilized pyrazolium cation. The positive charge in this cation is delocalized across the ring.

Caption: Protonation of the pyridine-like nitrogen in pyrazole.

Given that electron-donating groups increase basicity, we can establish a qualitative trend. The parent pyrazole is a weak base, with a pKa of its conjugate acid being approximately 2.49.[2] The addition of two methyl groups in 3,5-dimethylpyrazole increases the basicity significantly. By extension, replacing one methyl with a slightly more electron-donating ethyl group should result in a further, albeit small, increase in basicity and pKa.

| Compound | Substituents | Key Electronic Effect | Experimental/Predicted pKa (Conjugate Acid) |

| Pyrazole | None | Reference | ~2.5[2] |

| 3,5-Dimethylpyrazole | Two +I methyl groups | Increased electron density | > 2.5 (Predicted ~3.5-4.0) |

| 3-Ethyl-5-methylpyrazole | One +I methyl group, one stronger +I ethyl group | Further increase in electron density | > pKa of 3,5-Dimethylpyrazole (Predicted ~3.6-4.1) |

Note: The pKa values for the substituted pyrazoles are predictions based on established chemical principles, as direct, consistent experimental values are not universally cited in foundational literature. The predicted pKa of 15.12 often cited for 3,5-dimethylpyrazole refers to the acidity of the N-H proton, not the basicity of the ring.

Experimental Determination of pKa

To empirically validate the predicted pKa, standardized analytical methods must be employed. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[11]

Methodology: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added. The pKa is the pH at which the concentrations of the basic (pyrazole) and acidic (pyrazolium ion) forms are equal, corresponding to the midpoint of the buffer region in the titration curve.[11]

Protocol for Potentiometric Titration:

-

Solution Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl). Accurately weigh a sample of 3-ethyl-5-methylpyrazole and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration Setup: Place a known volume of the 3-ethyl-5-methylpyrazole solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Data Collection: Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

pKa Determination: Determine the equivalence point, which is the point of maximum slope on the titration curve (often found by taking the first derivative). The pKa is the pH value recorded at the half-equivalence point (i.e., when half the volume of HCl required to reach the equivalence point has been added).

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The basicity of 3-ethyl-5-methylpyrazole is a fundamental property governed by the interplay of its aromatic structure, the inherent basicity of the pyridine-like nitrogen, and the electronic influence of its alkyl substituents. Both the ethyl and methyl groups act as electron-donating groups, enhancing the basicity of the pyrazole ring compared to the unsubstituted parent compound. Due to the slightly stronger positive inductive effect of the ethyl group, 3-ethyl-5-methylpyrazole is predicted to be marginally more basic than 3,5-dimethylpyrazole, with an estimated conjugate acid pKa in the range of 3.6 to 4.1. For drug development and chemical synthesis applications, the precise determination of this value through robust experimental methods like potentiometric titration is essential for accurate modeling and prediction of its behavior in chemical and biological systems.

References

-

Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

N-Heterocyclic Olefins of Pyrazole and Indazole. ACS.org. [Link]

-

3-Ethyl-5-methyl-1H-pyrazole | C6H10N2. PubChem. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PMC. [Link]

-

Inductive Effect- Characteristics, Types, Examples and Applications. Allen. [Link]

-

3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. [Link]

-

5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

-

Is there a trend in inductive effect for different alkyl groups?. RSC Publishing. [Link]

-

Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]

-

pKa values for morpholine, pyrazole and imidazole. ResearchGate. [Link]

-

Why do larger alkyl groups show a greater inductive (+I) effect?. Chemistry Stack Exchange. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Paperzz. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules. Oreate AI Blog. [Link]

-

Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

-

Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

-

Rank each set of compounds in order of increasing basicity. (d) pyrrole, imidazole, 3-nitropyrrole. Pearson. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]

-

Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Why does the methyl group have a positive inductive effect?. Quora. [Link]

-

The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]

-

Azoles. SpringerLink. [Link]

-

3,5-Dimethylpyrazole. Wikipedia. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethylpyrazole | High-Purity Reagent [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. allen.in [allen.in]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules - Oreate AI Blog [oreateai.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-5-methyl-1H-pyrazole solubility in organic solvents

An in-depth technical guide designed for process chemists, formulation scientists, and drug development professionals.

Executive Summary

3-Ethyl-5-methyl-1H-pyrazole (EMP) is a highly versatile heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced coordination ligands. Because pyrazole derivatives exhibit complex intermolecular interactions—specifically strong hydrogen bonding and annular tautomerism—predicting and manipulating their solubility in organic solvents is a critical challenge in process chemistry. This whitepaper provides an authoritative analysis of the thermodynamic drivers governing EMP solubility, a categorical solvent profile, and a self-validating experimental protocol for precise solubility quantification.

Chemical Profile & Tautomeric Dynamics

EMP (CAS: 91783-88-9) is a substituted 1H-pyrazole with a molecular weight of 110.16 g/mol and the chemical formula C₆H₁₀N₂[1]. The core pyrazole ring possesses an amphoteric hydrogen-bonding profile: the N1 atom (pyrrole-like) acts as a hydrogen bond donor, while the adjacent N2 atom (pyridine-like) serves as a hydrogen bond acceptor[2].

This dual nature facilitates strong intermolecular hydrogen bonding, often resulting in the formation of highly stable dimers or polymeric chains within the solid-state crystal lattice[3]. To achieve dissolution, an organic solvent must provide a solvation energy that exceeds this lattice energy. Furthermore, EMP undergoes annular tautomerism (3-ethyl-5-methyl-1H-pyrazole ⇌ 5-ethyl-3-methyl-1H-pyrazole). This dynamic equilibrium is heavily influenced by the dielectric constant and hydrogen-bonding capacity of the surrounding solvent medium, meaning the solvent actively participates in the structural state of the solute[4].

Tautomeric equilibrium and solvation dynamics of 3-Ethyl-5-methyl-1H-pyrazole.

Thermodynamic Drivers of EMP Solubility

The solubility of EMP is governed by the thermodynamic principle of "like dissolves like," heavily nuanced by specific solvent-solute interactions[4]. The addition of the 3-ethyl and 5-methyl substituents significantly increases the lipophilicity of the molecule compared to an unsubstituted 1H-pyrazole, expanding its compatibility with non-polar organic media[5][6].

-

Polar Protic Solvents: Solvents like methanol and ethanol are highly effective because they can simultaneously donate and accept hydrogen bonds. This dual action competitively disrupts the pyrazole-pyrazole dimers, stabilizing the monomeric form in solution[7][8].

-

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetone act as potent hydrogen bond acceptors. They efficiently solvate the N-H proton. DMSO is particularly noted for solubilizing complex pyrazole derivatives due to its high dipole moment and dielectric constant[7].

-

Non-Polar Solvents: The alkyl chains (ethyl and methyl) on EMP enhance van der Waals interactions with non-polar solvents. Consequently, EMP exhibits moderate to good solubility in solvents like Dichloromethane (DCM) and toluene, which is a distinct advantage over highly polar, unsubstituted pyrazoles[3][7].

Solubility Profile Across Organic Solvent Classes

Based on the physicochemical behavior of structurally analogous dialkylpyrazoles, the following table summarizes the quantitative and semi-quantitative solubility profile of EMP across common solvent classes[3][7][8].

| Solvent Class | Representative Solvents | Solvation Mechanism | Relative Solubility |

| Polar Protic | Methanol, Ethanol | H-bond donor/acceptor; competitively disrupts crystal dimers. | Excellent |

| Polar Aprotic | Acetone, DMF, DMSO, Acetonitrile | Strong H-bond acceptor; high dielectric constant stabilizes the core. | Excellent |

| Non-Polar | Dichloromethane (DCM), Toluene | Van der Waals interactions with the C3-ethyl and C5-methyl chains. | Moderate to Good |

| Aliphatic | Hexane, Heptane | Weak dispersion forces; unable to break pyrazole H-bonds effectively. | Poor to Moderate |

| Aqueous | Water, Aqueous Buffers | High polarity, but limited by the lipophilic bulk of the alkyl substituents. | Poor |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact equilibrium solubility of EMP for process scale-up or formulation, a rigorous shake-flask method coupled with HPLC-UV quantification is required[7]. As a best practice in application science, this protocol is designed as a self-validating system : it inherently proves that thermodynamic equilibrium has been reached, preventing false readings caused by slow kinetic dissolution plateaus.

Self-validating shake-flask methodology for equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation of the Solid Phase: Mill the EMP solid to a uniform particle size. Causality: While particle size does not change the final equilibrium solubility, a uniform, high surface area ensures a consistent dissolution rate, preventing artificially prolonged equilibration times[3].

-

Solvent Saturation: In a 20 mL amber borosilicate glass vial, add 10 mL of the target organic solvent. Gradually add EMP until a visible, persistent suspension remains. Causality: Amber glass prevents potential UV-induced degradation of the pyrazole ring during prolonged testing.

-

Isothermal Equilibration: Seal the vial and place it in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 200 RPM. Causality: Strict temperature control is vital; minor fluctuations can cause localized supersaturation and erratic precipitation, skewing results[8].

-

Self-Validation (Equilibrium Check): Withdraw a 0.5 mL aliquot at

hours and -

Phase Separation: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter[7]. Causality: PTFE is chosen specifically to prevent non-specific binding of the lipophilic EMP alkyl chains, which could artificially lower the measured concentration if a more reactive filter membrane (like Nylon) were used.

-

Quantification: Dilute the filtrate into the linear dynamic range of a pre-calibrated HPLC-UV system (monitoring at ~220-250 nm).

-

Data Acceptance: Compare the concentrations of the 24h and 48h samples. If the difference is < 5%, thermodynamic equilibrium is validated. The 48h value is recorded as the definitive saturation solubility.

Implications for Drug Development & Process Chemistry

Understanding the solubility profile of EMP directly impacts downstream synthetic efficiency and product recovery.

-

Reaction Solvent Selection: For nucleophilic substitutions, cyclocondensations, or alkylations at the N1 position, polar aprotic solvents like DMF or Acetonitrile are highly preferred[7]. Causality: These solvents effectively solvate the pyrazole monomer without neutralizing the nucleophilicity of the nitrogen atom—a common issue when using protic solvents that tightly hydrogen-bond to the reactive site[4].

-

Crystallization & Purification: A classic binary solvent system (anti-solvent crystallization) is highly effective for isolating EMP. The compound can be dissolved in a "good" solvent (e.g., hot ethanol or acetone) followed by the dropwise addition of a miscible "poor" solvent (e.g., cold water or hexane) until turbidity is achieved. This induces controlled crystal nucleation, yielding high-purity solid material[3].

References

-

Solubility of Things. Pyrazole - Solubility of Things. Solubility of Things.[Link]

-

PubChem. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432. National Institutes of Health.[Link]

-

ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry.[Link]

-

National Center for Biotechnology Information (PMC). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. NIH.[Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ.[Link]

-

TSI Journals. The Recent Development of the Pyrazoles : A Review. TSI Journals.[Link]

Sources

- 1. 3-Ethyl-5-methyl-1H-pyrazole | C6H10N2 | CID 12218432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Technical Safety & Handling Guide: 3-Ethyl-5-Methylpyrazole

This guide serves as a technical master file for 3-ethyl-5-methylpyrazole , designed to bridge the gap between a standard Safety Data Sheet (SDS) and practical laboratory application. It addresses the specific needs of medicinal chemists utilizing this compound as a scaffold for kinase inhibitors and metal-organic frameworks.

CAS Registry Number: 91783-88-9 (Isomer specific) / 17629-30-0 (General/Tautomeric) Chemical Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol

Part 1: Chemical Identity & Structural Dynamics

The Tautomerism Challenge

In solution, 3-ethyl-5-methylpyrazole exists in dynamic equilibrium with its tautomer, 5-ethyl-3-methylpyrazole. This proton migration between the pyrazole nitrogens renders the 3- and 5-positions chemically equivalent unless the nitrogen is substituted (N-alkylation/arylation).

-

Implication for Researchers: In NMR spectroscopy (CDCl₃), the N-H proton often appears as a broad singlet (fluxional), and the C3/C5 carbons may show broadened signals. Do not interpret this as an impurity; it is an intrinsic property of the free base.

Therapeutic Significance

This scaffold is a critical "hinge-binder" in kinase inhibitor design. The pyrazole nitrogen pair mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., p38 MAP kinase, JAK family).

Part 2: Hazard Profiling & GHS Classification[1]

While specific toxicological data for this exact isomer is sparse, its homology to 3,5-dimethylpyrazole and 3-methylpyrazole allows for high-confidence hazard extrapolation.

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1] | H335 |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |

Mechanistic Toxicology

-

pKa Driven Irritation: With a pKa ≈ 4.0–4.5 (conjugate acid), the free base is weakly basic but capable of deprotonating fatty acids in the skin barrier, leading to irritation (H315).

-

Ocular Risk: The lipophilic ethyl group facilitates corneal penetration, while the basic nitrogen causes pH-dependent damage to the ocular surface (H319).

Part 3: Handling & Storage Workflow

Proper handling requires a closed-loop system to prevent moisture absorption (hygroscopicity) and oxidation.

DOT Visualization: Laboratory Handling Workflow

Figure 1: Standard Operating Procedure for receiving and handling hygroscopic pyrazole intermediates.

Part 4: Self-Validating Synthesis & Verification Protocol

If commercial stock is unavailable or degraded, 3-ethyl-5-methylpyrazole can be synthesized and validated in-house. This protocol includes built-in quality control steps.

Synthesis Protocol: Condensation Route

Reaction: Hexane-2,4-dione (Propionylacetone) + Hydrazine Hydrate

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel.

-

Reagent Prep: Dissolve Hydrazine Hydrate (1.1 eq) in Ethanol (0.5 M concentration).

-

Addition: Cool to 0°C. Dropwise add Hexane-2,4-dione (1.0 eq) over 30 minutes. Control Step: Exothermic reaction; maintain T < 10°C.

-

Cyclization: Allow to warm to Room Temperature (RT), then reflux for 2 hours.

-

Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate, wash with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from n-Hexane/Ethyl Acetate or vacuum distillation.

QC: The "Fingerprint" Verification (1H NMR)

To validate the product identity and distinguish it from the starting material (diketone), look for these diagnostic signals in CDCl₃:

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| C5-Methyl | ~2.25 ppm | Singlet | 3H | Confirms methyl group retention. |

| C3-Ethyl (CH₂) | ~2.65 ppm | Quartet ( | 2H | Distinct from diketone methylene. |

| C3-Ethyl (CH₃) | ~1.25 ppm | Triplet ( | 3H | Coupled to the methylene. |

| C4-H (Ring) | ~5.80–6.00 ppm | Singlet | 1H | Critical: Proves ring closure (aromatic). |

| N-H | >10.0 ppm | Broad Singlet | 1H | Disappears with D₂O shake. |

Part 5: Emergency Response & Spill Management

Decision Tree: Accidental Release

Figure 2: Emergency response logic for pyrazole spills.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[1] Mechanism: Dilution is critical to prevent basic hydrolysis of the corneal epithelium.

-

Skin Contact: Wash with soap and water.[1][2] Note: Do not use ethanol or solvents, as they may enhance transdermal absorption of the pyrazole.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12218432, 3-Ethyl-5-methyl-1H-pyrazole. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrazole Derivatives Hazard Classification. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]

Sources

Comparative Technical Guide: 3-Ethyl-5-methylpyrazole vs. Ethyl 3-methylpyrazole-5-carboxylate

[1]

Executive Summary

This guide provides a rigorous technical comparison between 3-ethyl-5-methylpyrazole (Molecule A) and ethyl 3-methylpyrazole-5-carboxylate (Molecule B). While both share a pyrazole core, their electronic environments, synthetic utility, and physicochemical properties are diametrically opposed due to the substitution of an inert ethyl group with a reactive ester functionality.

-

Molecule A (Dialkyl): An electron-rich, lipophilic scaffold used primarily as a stable structural motif or ligand backbone.

-

Molecule B (Alkyl-Ester): An electron-deficient, multifunctional building block acting as a "linchpin" in the synthesis of fused heterocycles (e.g., pyrazolo[4,3-d]pyrimidines like Sildenafil) and scorpionate ligands.

Chemical Identity & Structural Specifications[1][2][3][4][5][6][7]

The following table summarizes the core identifiers. Note that due to annular tautomerism, the nomenclature often reflects the dominant form or a fixed numbering convention, though in solution, these exist as dynamic equilibria.

| Feature | 3-Ethyl-5-methylpyrazole | Ethyl 3-methylpyrazole-5-carboxylate |

| Structure | ||

| CAS Number | 10549-76-5 (Generic) | 4027-57-0 |

| Formula | C₆H₁₀N₂ | C₇H₁₀N₂O₂ |

| Mol.[1][2][3][4] Weight | 110.16 g/mol | 154.17 g/mol |

| Electronic Nature | Electron-Rich (Donor) | Electron-Deficient (Acceptor) |

| Key Functionality | Inert Alkyl Side Chains | Reactive Ester Handle |

| LogP (Approx) | ~1.4 (Lipophilic) | ~1.2 (Polar functionality reduces effective lipophilicity) |

Annular Tautomerism: The Mechanistic Core

The most critical, often overlooked aspect of these molecules is annular tautomerism —the migration of the proton between N1 and N2. This equilibrium dictates the regioselectivity of subsequent reactions (e.g., N-alkylation).

The Electronic Influence[3][10]

-

3-Ethyl-5-methylpyrazole: Both substituents are alkyl groups (weakly electron-donating). The equilibrium constant (

) is near unity (~1), meaning the 3-ethyl-5-methyl and 3-methyl-5-ethyl tautomers are energetically similar. Steric bulk (ethyl > methyl) slightly disfavors the tautomer where the ethyl group is adjacent to the NH, but the effect is marginal. -

Ethyl 3-methylpyrazole-5-carboxylate: The ester is a strong electron-withdrawing group (EWG). In the solid state and non-polar solvents, the tautomer with the ester at position 3 (relative to the NH) is often favored because the NH acts as a hydrogen bond donor to the carbonyl oxygen (intramolecular or intermolecular H-bonding). However, in polar protic solvents, solvation shells stabilize the more dipolar forms.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and the stabilization factors for the ester derivative.

Caption: Annular tautomerism in pyrazoles. For the ester derivative, intramolecular hydrogen bonding can stabilize Tautomer B, influencing crystal packing and solubility.

Synthetic Pathways[11][12][13]

The synthesis of these two molecules diverges at the precursor stage. The choice of 1,3-dicarbonyl equivalent determines the final substitution pattern.

Comparative Synthesis Workflow

| Molecule | Precursor A | Precursor B | Reaction Type |

| 3-Ethyl-5-methylpyrazole | Hydrazine ( | 2,4-Hexanedione (Ethyl methyl diketone) | Paal-Knorr Cyclocondensation |

| Ethyl 3-methylpyrazole-5-carboxylate | Hydrazine ( | Ethyl Acetopyruvate (Ethyl 2,4-dioxovalerate) | Cyclocondensation |

Detailed Synthetic Logic (Graphviz)

Caption: Parallel synthetic routes. The diketoester pathway requires temperature control (0°C) to minimize polymerization side products.

Protocol Highlight: Synthesis of Ethyl 3-methylpyrazole-5-carboxylate

-

Reagents: Ethyl 2,4-dioxovalerate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol.

-

Procedure:

-

Dissolve ethyl 2,4-dioxovalerate in ethanol. Cool to 0°C.[5]

-

Add hydrazine hydrate dropwise (exothermic).

-

Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

-